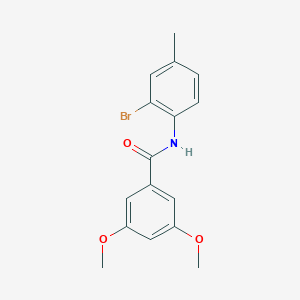

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

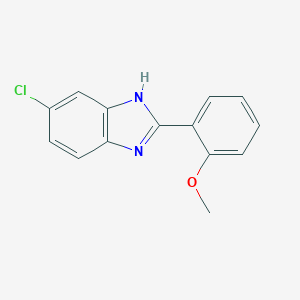

“N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide” is a chemical compound. The name suggests that it contains a benzamide group (a benzene ring attached to a carboxamide group), a bromine atom, a methyl group, and two methoxy groups .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate bromo-methylphenyl compound with 3,5-dimethoxybenzoic acid in the presence of a coupling agent .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with a bromine atom and a methyl group on one phenyl ring, and two methoxy groups on the other phenyl ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing bromine atom and the electron-donating methoxy groups. The bromine atom could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would increase its molecular weight and potentially its boiling point .Aplicaciones Científicas De Investigación

Chromatographic Analysis

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide: can be analyzed using reverse phase High-Performance Liquid Chromatography (HPLC). The method involves a mobile phase containing acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for Mass-Spectrometry (MS) compatibility .

Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various pharmaceuticals. It is particularly useful in the production of analgesics, sedatives, and anticonvulsant drugs due to its structural versatility and reactivity .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, it is employed in the creation of complex molecules. Its bromine and methyl groups make it a valuable building block for further functional group transformations .

Agrochemical Research

In agrochemical research, N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide may be used to develop new compounds with potential as pesticides or herbicides, leveraging its chemical reactivity for creating targeted molecules .

Dyestuff Field

The compound’s molecular structure allows it to be used in the synthesis of dyes. Its aromatic rings and substituents can be manipulated to produce various colorants for industrial applications .

Ketoxime Synthesis

Ketoximes, characterized by their C=N bond, are synthesized using intermediates like N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide . These compounds are crucial for producing amides, oximes, and other functional groups .

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, it could potentially interact with biological targets through its benzamide moiety.

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO3/c1-10-4-5-15(14(17)6-10)18-16(19)11-7-12(20-2)9-13(8-11)21-3/h4-9H,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUGQWNGTZYIRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361114 |

Source

|

| Record name | N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide | |

CAS RN |

352688-91-6 |

Source

|

| Record name | N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)

![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)